

Tris(dibenzylideneacetone)dipalladium(0) CAS number and identifiers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dibenzylideneacetonyl)bis-palladium*

Cat. No.: *B15544538*

[Get Quote](#)

An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(dibenzylideneacetone)dipalladium(0), a pivotal catalyst in modern organic synthesis. This document outlines its chemical identifiers, physical and chemical properties, and detailed experimental protocols for its application in key cross-coupling reactions. Furthermore, safety and handling procedures are detailed to ensure its proper use in a laboratory setting.

Compound Identification

Tris(dibenzylideneacetone)dipalladium(0), often abbreviated as $\text{Pd}_2(\text{dba})_3$, is a widely utilized organopalladium compound that serves as a source of palladium(0) in a multitude of catalytic reactions. Its utility stems from the labile nature of the dibenzylideneacetone (dba) ligands, which are readily displaced to allow for the coordination of other substrates.

Identifier	Value
CAS Number	51364-51-3 [1] [2]
Chemical Formula	C ₅₁ H ₄₂ O ₃ Pd ₂ [1]
Molecular Weight	915.72 g/mol [3]
PubChem CID	9811564 [1]
InChI	1S/3C17H14O.2Pd/c318-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h31-14H;;/b3*13-11+,14-12+;; [3]
InChIKey	CYPYTURSJDMMP-WVCUSYJESA-N [3]
SMILES	[Pd]. [Pd].O=C(\C=C\c1ccccc1)/C=C/c2ccccc2.O=C(\C=C\c3ccccc3)/C=C/c4ccccc4.O=C(\C=C\c5ccc5)/C=C/c6ccccc6 [3]
Synonyms	Pd ₂ (dba) ₃ , Tris(dba)dipalladium(0) [4]

Physicochemical Properties

The physical and chemical characteristics of Pd₂(dba)₃ are crucial for its handling, storage, and application in synthesis.

Property	Description
Appearance	Dark purple to brown or black solid/powder. [1]
Melting Point	152-155 °C. [3]
Solubility	Modestly soluble in organic solvents such as chloroform, benzene, and THF; insoluble in water.
Stability	Air and moisture sensitive; should be stored under an inert atmosphere. [5]

Experimental Protocols

$\text{Pd}_2(\text{dba})_3$ is a cornerstone catalyst for numerous cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. Below are detailed protocols for some of the most common applications.

Synthesis of Tris(dibenzylideneacetone)dipalladium(0)

While commercially available, $\text{Pd}_2(\text{dba})_3$ can be synthesized in the laboratory. The first reported synthesis involves the reaction of dibenzylideneacetone with sodium tetrachloropalladate.^[2] It is often recrystallized from chloroform, which can lead to the formation of a chloroform adduct, $[\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3]$.^[2]

A general procedure involves:

- Reacting a Palladium(II) complex with an alkali metal halide in an alcohol solvent.
- Reacting the resulting product with a mixture of dibenzylideneacetone, chloroform, and an inorganic base to form the $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ complex.^[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Reaction: Coupling of 4-chloroanisole with diphenylamine.

Materials:

- 4-Chloroanisole
- Diphenylamine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Tri-tert-butylphosphonium tetrafluoroborate ($\text{tBu}_3\text{P} \cdot \text{HBF}_4$)
- Sodium tert-butoxide (NaOtBu)

- Toluene, degassed
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

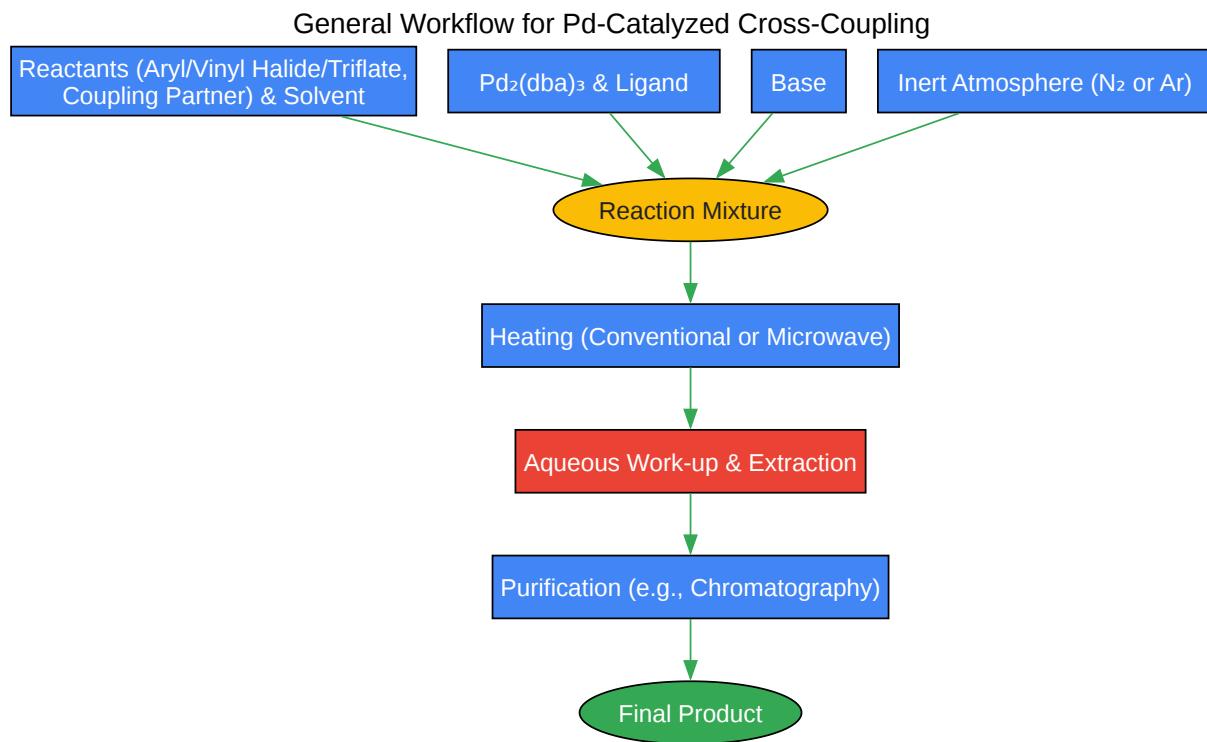
- To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol), 4-chloroanisole (4.48 g, 31.4 mmol), and degassed toluene (150 mL).[4]
- To this solution, add $\text{Pd}_2(\text{dba})_3$ (0.287 g, 0.131 mmol, 1 mol%), $\text{tBu}_3\text{P}\cdot\text{HBF}_4$ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol).[4]
- Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[4]
- After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).[4]
- Filter the suspension and dry the filtrate over anhydrous sodium sulfate.[4]
- Concentrate the filtrate under reduced pressure to obtain the crude product.[4]
- Purify the crude product by silica-gel column chromatography (eluent: hexane/ethyl acetate = 99:1 to 8:1) to yield 4-methoxytriphenylamine.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

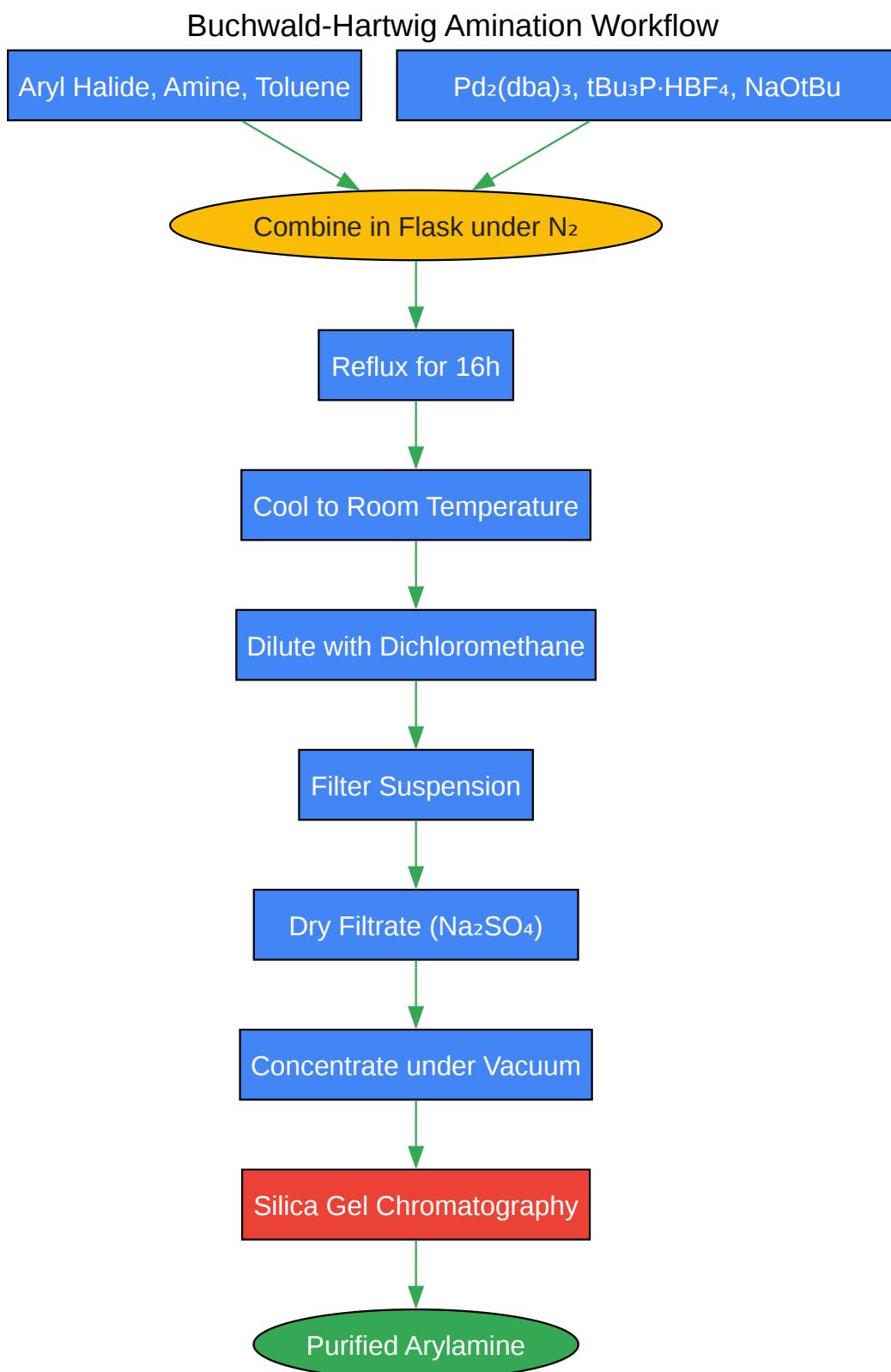
Reaction: Coupling of an iodo-compound with a boronic ester.

Materials:


- Iodo-compound (e.g., 308 mg, 0.513 mmol)
- Boronic ester (e.g., 194 mg, 0.641 mmol)
- Potassium phosphate (K_3PO_4) (327 mg, 1.539 mmol)
- XPhos (14.67 mg, 0.031 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (14.09 mg, 0.015 mmol)
- Dioxane (3 mL)
- Water (0.5 mL)
- 1N Sodium hydroxide (NaOH) solution
- Ethyl acetate (EtOAc)

Procedure:

- Combine the iodo-compound, boronic ester, K_3PO_4 , XPhos, and $Pd_2(dba)_3$ in a microwave vial.^[7]
- Purge the vial with argon.
- Add dioxane and water to the vial.^[7]
- Irradiate the reaction mixture in a microwave reactor at 120 °C for 10 minutes.^[7]
- If the reaction is incomplete, an additional portion of the boronic ester can be added, followed by further microwave irradiation.^[7]
- After completion, treat the mixture with 1N aqueous NaOH and extract with EtOAc.^[7]
- The organic layer is then dried and concentrated to yield the coupled product.


Visualized Workflows

The following diagrams illustrate the general workflow for palladium-catalyzed cross-coupling reactions and a specific workflow for the Buchwald-Hartwig amination.

[Click to download full resolution via product page](#)

Caption: General workflow for $\text{Pd}_2(\text{dba})_3$ catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the Buchwald-Hartwig amination protocol.

Safety and Handling

Tris(dibenzylideneacetone)dipalladium(0) is an air and moisture-sensitive compound and may cause skin sensitization.^[5] Proper handling and storage are essential to maintain its catalytic activity and ensure laboratory safety.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a lab coat, and appropriate gloves (e.g., nitrile rubber).^[8]
- Handling: Handle the compound in a well-ventilated area, preferably within a fume hood or glovebox, to avoid inhalation of the powder.^[8] Avoid all personal contact.^[8] Use non-sparking tools and prevent the formation of dust.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).^[5] For long-term storage, refrigeration is recommended.
- Spills: In case of a minor spill, remove all ignition sources, and clean up immediately using dry procedures to avoid generating dust.^[8] For major spills, evacuate the area and alert emergency responders.^[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[8]

This technical guide provides essential information for the effective and safe use of Tris(dibenzylideneacetone)dipalladium(0) in a research and development setting. Its versatility as a catalyst makes it an invaluable tool for synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]
- 3. lobachemie.com [lobachemie.com]

- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Tris(dibenzylideneacetone)dipalladium(0) CAS number and identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544538#tris-dibenzylideneacetone-dipalladium-0-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com